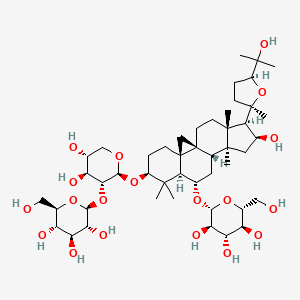

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

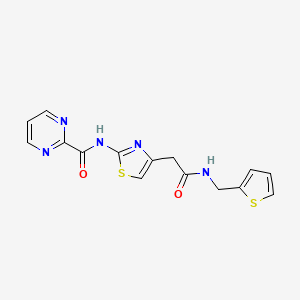

Synthesis of compounds related to "2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired sulfonamide derivatives. For instance, the synthesis of similar sulfonamide compounds involves the condensation of specific sulfonamide derivatives with p-toluenesulfonyl chloride in methylene dichloromethane and triethylamine as the base, characterized by spectroscopic techniques and X-ray crystallography (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds reveals a chair conformation of the piperidine ring, indicating the geometric versatility and stability of these molecules. The geometry around the sulfur atom typically exhibits a distorted tetrahedral arrangement, confirmed by X-ray diffraction studies (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving "this compound" derivatives can vary significantly, with some undergoing facile synthesis and exhibiting specific biological activities. For example, the synthesis of biaryl pyrazole sulfonamide derivatives has been investigated for their pharmacological properties, although specific antagonistic effects on CB1 receptors were noted upon modification (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding patterns, play a critical role in understanding the stability and reactivity of these compounds. The crystalline structure often exhibits monoclinic space groups with specific unit cell parameters, highlighting the intricate molecular arrangements and potential for intermolecular interactions (Naveen et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization:

- Compounds structurally related to 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have been synthesized and characterized using various spectroscopic techniques. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol were synthesized and characterized by X-ray crystallography, revealing insights into their molecular and crystal structures (Girish et al., 2008), (Naveen et al., 2015).

Applications in Heterocyclic Chemistry

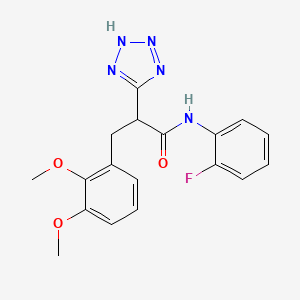

2. The chemistry of heterocyclic compounds similar to this compound is of significant interest, especially in the synthesis of various heterocyclic derivatives with potential biological activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties were prepared and found to possess antimicrobial activities (Ammar et al., 2004).

Applications in Antimicrobial Research

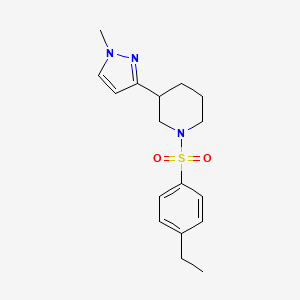

Antibacterial Properties

3. Several derivatives structurally related to this compound have demonstrated promising antibacterial properties. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were shown to exhibit significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009). Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and found to have antibacterial potential against various bacterial strains (Iqbal et al., 2017).

Zukünftige Richtungen

Piperidine derivatives, such as “2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Compounds with similar structures have been used in scientific research, including drug development, which suggests that they may have been optimized for bioavailability.

Result of Action

Compounds with similar structures have been used in scientific research, including drug development, which suggests that they may have significant biological effects.

Action Environment

Compounds with similar structures have been used in scientific research, including drug development, which suggests that they may have been optimized for stability under various conditions.

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-13-4-3-5-15(12-13)23(20,21)19-10-7-14(8-11-19)22-16-6-1-2-9-18-16/h1-6,9,12,14H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHXIQKFSFQMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)